methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate is a synthetic organic compound with the molecular formula C21H19NO4S It is characterized by the presence of a thiophene ring, a phenoxy group, and an amido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Amide Linkage: The reaction between 3-phenylpropanoic acid and 4-aminophenol to form 4-(3-phenylpropanamido)phenol.
Etherification: The reaction of 4-(3-phenylpropanamido)phenol with 3-bromothiophene-2-carboxylic acid methyl ester to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[4-(3-phenylpropanamido)phenoxy]benzoate: Similar structure but with a benzoate group instead of a thiophene ring.
Methyl 3-[4-(3-phenylpropanamido)phenoxy]furan-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Methyl 3-[4-(3-phenylpropanamido)phenoxy]thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties
Properties
IUPAC Name |
methyl 3-[4-(3-phenylpropanoylamino)phenoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-25-21(24)20-18(13-14-27-20)26-17-10-8-16(9-11-17)22-19(23)12-7-15-5-3-2-4-6-15/h2-6,8-11,13-14H,7,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKGRZVZRDQAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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